N-l-lactoyl-l-glutamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

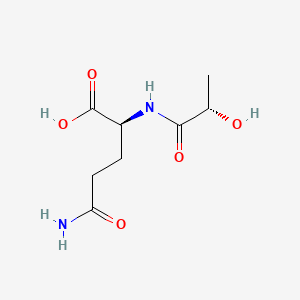

N-l-lactoyl-l-glutamine: is a derivative of the amino acid glutamine, where a lactoyl group is attached to the nitrogen atom of the glutamine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-l-lactoyl-l-glutamine typically involves the enzymatic or chemical attachment of a lactoyl group to the nitrogen atom of l-glutamine. One common method is the enzymatic synthesis using food-grade enzymes, which ensures the compound is safe for use in food products . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the compound.

Industrial Production Methods: Industrial production of this compound can be scaled up using similar enzymatic processes. The process involves the preparation of precursor compounds, followed by the enzymatic attachment of the lactoyl group. This method is advantageous due to its high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-l-lactoyl-l-glutamine can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce l-glutamine and lactic acid.

Deamidation: Enzymatic deamidation can convert the amide group to a carboxyl group, producing glutamic acid.

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions.

Deamidation: Catalyzed by enzymes such as glutaminases under mild conditions.

Major Products:

Hydrolysis: Produces l-glutamine and lactic acid.

Deamidation: Produces glutamic acid and ammonia.

Scientific Research Applications

Chemistry: N-l-lactoyl-l-glutamine is used as a precursor in the synthesis of various bioactive compounds.

Biology: In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is known to enhance the umami taste in food products, making it a valuable additive in the food industry .

Medicine: The compound has potential therapeutic applications due to its ability to modulate immune responses and support gut health. It is being investigated for its role in treating conditions such as sepsis and inflammatory bowel disease .

Industry: In the food industry, this compound is used to enhance the flavor and nutritional value of food products. Its stability and safety make it an ideal additive for various food formulations .

Mechanism of Action

N-l-lactoyl-l-glutamine exerts its effects through several mechanisms:

Comparison with Similar Compounds

N-l-lactoyl-l-methionine: Known for its kokumi-enhancing properties in food products.

N-l-lactoyl-l-tryptophan: Used as a bitterness masker in food formulations.

N-acetyl-l-glutamine:

Uniqueness: N-l-lactoyl-l-glutamine is unique due to its dual role in enhancing flavor and supporting health. Its stability and safety make it a versatile compound in both food and pharmaceutical industries. Unlike other derivatives, it combines the benefits of glutamine with the sensory properties of lactoyl compounds, making it a valuable additive in various applications .

Properties

Molecular Formula |

C8H14N2O5 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C8H14N2O5/c1-4(11)7(13)10-5(8(14)15)2-3-6(9)12/h4-5,11H,2-3H2,1H3,(H2,9,12)(H,10,13)(H,14,15)/t4-,5-/m0/s1 |

InChI Key |

BBWXXSMJZBBFRK-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)O |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.